Sulfate de paromomycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La paromomycine est un antibiotique aminoglycoside dérivé de la bactérie Streptomyces rimosus var. paromomycinus. Elle a été découverte dans les années 1950 et est utilisée en pratique médicale depuis 1960 . La paromomycine est principalement utilisée pour traiter diverses infections parasitaires, notamment l'amibiase, la giardiase, la leishmaniose et les infections à ténia . Elle figure sur la Liste des médicaments essentiels de l'Organisation mondiale de la santé en raison de son importance dans le traitement de ces affections .

Applications De Recherche Scientifique

Paromomycin has a wide range of scientific research applications:

Chemistry: Paromomycin is used as a model compound in studies of aminoglycoside antibiotics. Researchers investigate its chemical properties, reactivity, and potential modifications to enhance its efficacy.

Medicine: Paromomycin is extensively used in the treatment of parasitic infections, particularly in regions where other treatments are less effective or contraindicated.

Industry: Paromomycin is produced on an industrial scale for use in pharmaceuticals.

Mécanisme D'action

Target of Action

Paromomycin sulfate primarily targets the 16S ribosomal RNA in bacterial cells . This RNA is a component of the small (30s) subunit of the bacterial ribosome, which, together with the large (50s) subunit, forms the 70s ribosomal subunit . The ribosome is responsible for protein synthesis in the cell, making it a crucial target for antibiotics like paromomycin sulfate .

Mode of Action

Paromomycin sulfate inhibits protein synthesis by binding to the 16S ribosomal RNA . This binding disrupts the normal function of the ribosome, preventing the correct reading of mRNA sequences and the subsequent formation of proteins . This disruption in protein synthesis leads to the death of the bacterial cell .

Biochemical Pathways

The primary biochemical pathway affected by paromomycin sulfate is the protein synthesis pathway in bacteria . By binding to the 16S ribosomal RNA, paromomycin sulfate disrupts the formation of the 70s ribosomal subunit, which is essential for translating the genetic code into proteins . The downstream effects of this disruption include the cessation of essential protein production, leading to bacterial cell death .

Pharmacokinetics

Paromomycin sulfate is poorly absorbed in the gastrointestinal (GI) tract, which means its bioavailability is low when administered orally . The majority of the drug is excreted in the feces .

Result of Action

The primary result of paromomycin sulfate’s action is the inhibition of protein synthesis, leading to the death of bacterial cells . This makes it effective in treating various bacterial infections, particularly those in the GI tract .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La paromomycine est produite par fermentation à l'aide de la bactérie Streptomyces rimosus varparomomycinus . Le processus de production implique une fermentation en phase solide, qui a été optimisée pour augmenter le rendement et réduire les coûts . Le processus de fermentation implique généralement l'utilisation de sous-produits agro-industriels tels que le son de maïs, qui sont imprégnés de milieux de production d'aminoglycosides . Les conditions optimales de fermentation comprennent un pH de 8,5, une taille d'inoculum de 5 % v/w et une température de 30 °C .

Méthodes de production industrielle : Dans les milieux industriels, la paromomycine est produite à l'aide de méthodes de fermentation en phase solide et en phase liquide immergée . La fermentation en phase solide est préférée en raison de son coût-efficacité, de sa faible consommation d'énergie et de la réduction des rejets d'eaux usées . Le processus implique la sélection de substrats appropriés, l'optimisation des conditions environnementales et l'utilisation de la méthodologie des surfaces de réponse pour maximiser le rendement .

Analyse Des Réactions Chimiques

La paromomycine subit diverses réactions chimiques, notamment :

Oxydation : La paromomycine peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés oxydés. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactions de réduction de la paromomycine sont moins courantes, mais peuvent être obtenues à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : La paromomycine peut subir des réactions de substitution, en particulier en présence de nucléophiles forts. Ces réactions peuvent conduire à la formation de divers dérivés substitués.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des milieux acides ou basiques, des températures spécifiques et la présence de catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

La paromomycine a un large éventail d'applications de recherche scientifique :

Chimie : La paromomycine est utilisée comme composé modèle dans les études sur les antibiotiques aminoglycosides. Les chercheurs étudient ses propriétés chimiques, sa réactivité et ses modifications potentielles pour améliorer son efficacité.

Médecine : La paromomycine est largement utilisée dans le traitement des infections parasitaires, en particulier dans les régions où d'autres traitements sont moins efficaces ou contre-indiqués.

Industrie : La paromomycine est produite à l'échelle industrielle pour une utilisation en pharmacie.

5. Mécanisme d'action

La paromomycine exerce ses effets en inhibant la synthèse protéique chez les bactéries . Elle se lie à l'ARN ribosomal 16S au sein de la sous-unité 30S du ribosome bactérien . Cette liaison interfère avec le fonctionnement normal du ribosome, conduisant à la production de chaînes polypeptidiques défectueuses et finalement à la mort des bactéries . Les cibles moléculaires de la paromomycine comprennent l'ARN ribosomal et les protéines associées impliquées dans la synthèse protéique .

Comparaison Avec Des Composés Similaires

La paromomycine est similaire à d'autres antibiotiques aminoglycosides, tels que la néomycine, la streptomycine et la gentamicine . Elle possède des propriétés uniques qui la distinguent de ces composés :

Néomycine : La paromomycine et la néomycine sont toutes deux dérivées de espèces et ont des mécanismes d'action similaires.

Streptomycine : La streptomycine est principalement utilisée pour traiter la tuberculose, tandis que la paromomycine est utilisée pour les infections parasitaires. La streptomycine a un spectre d'activité plus large contre les mycobactéries.

Gentamicine : La gentamicine est utilisée pour traiter les infections bactériennes graves, en particulier celles causées par des bactéries à Gram négatif.

Propriétés

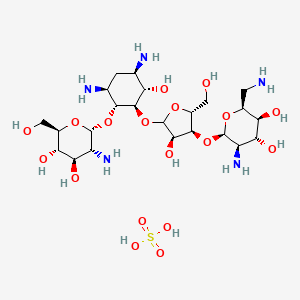

IUPAC Name |

5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRDOKAZOAKLDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47N5O18S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.